5-benzyl-1-(2,4-dimethylphenyl)-1,3,5-triazinane-2-thione
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Overview
Description
5-benzyl-1-(2,4-dimethylphenyl)-1,3,5-triazinane-2-thione is a heterocyclic compound that belongs to the class of triazinanes. This compound is characterized by a triazinane ring, which is a six-membered ring containing three nitrogen atoms and one sulfur atom. The presence of benzyl and dimethylphenyl groups attached to the triazinane ring imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-1-(2,4-dimethylphenyl)-1,3,5-triazinane-2-thione typically involves the reaction of appropriate amines with carbon disulfide and formaldehyde. One common method includes the following steps:
Formation of Intermediate: React 2,4-dimethylaniline with carbon disulfide in the presence of a base such as sodium hydroxide to form the corresponding dithiocarbamate.
Cyclization: The dithiocarbamate intermediate is then reacted with benzylamine and formaldehyde under acidic conditions to form the triazinane ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the intermediate compounds and to facilitate the cyclization process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-benzyl-1-(2,4-dimethylphenyl)-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the triazinane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The benzyl and dimethylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-benzyl-1-(2,4-dimethylphenyl)-1,3,5-triazinane-2-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-benzyl-1-(2,4-dimethylphenyl)-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of certain biochemical pathways. The sulfur atom in the triazinane ring plays a crucial role in its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
1,3,5-triazine derivatives: Compounds with similar triazinane rings but different substituents.
Benzothiazoles: Compounds with a benzene ring fused to a thiazole ring, exhibiting similar sulfur-containing heterocyclic structures.
Oxadiazoles: Compounds with a five-membered ring containing oxygen and nitrogen atoms, showing similar heterocyclic properties.
Uniqueness
5-benzyl-1-(2,4-dimethylphenyl)-1,3,5-triazinane-2-thione is unique due to the presence of both benzyl and dimethylphenyl groups, which impart distinct chemical and biological properties
Properties
IUPAC Name |
5-benzyl-1-(2,4-dimethylphenyl)-1,3,5-triazinane-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3S/c1-14-8-9-17(15(2)10-14)21-13-20(12-19-18(21)22)11-16-6-4-3-5-7-16/h3-10H,11-13H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMPITQCEQMMBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CN(CNC2=S)CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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